molecular formula C24H45N5O6 B12678649 Einecs 262-635-1 CAS No. 61167-62-2

Einecs 262-635-1

Cat. No.: B12678649
CAS No.: 61167-62-2
M. Wt: 499.6 g/mol
InChI Key: DNJMIOMRJFMJFG-IOIXYPRTSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 262-635-1 corresponds to a chemical compound registered under the EU’s regulatory framework. The compound’s inclusion in EINECS implies it has been commercially available in the EU prior to 1981 and is subject to regulatory evaluation under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

EINECS 262-635-1 is likely characterized by physicochemical properties (e.g., hydrophobicity, molecular weight) and toxicological profiles that align with its functional class. However, the lack of direct structural data necessitates reliance on computational and read-across methods for comparative analysis, as described in toxicological studies .

Properties

CAS No.

61167-62-2

Molecular Formula

C24H45N5O6

Molecular Weight

499.6 g/mol

IUPAC Name

methyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H38N4O3.C5H7NO3/c1-3-4-5-6-7-8-9-10-11-14-17(24)23-16(18(25)26-2)13-12-15-22-19(20)21;7-4-2-1-3(6-4)5(8)9/h16H,3-15H2,1-2H3,(H,23,24)(H4,20,21,22);3H,1-2H2,(H,6,7)(H,8,9)/t16-;3-/m00/s1

InChI Key

DNJMIOMRJFMJFG-IOIXYPRTSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OC.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 262-635-1 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis processes that adhere to stringent safety and quality standards .

Chemical Reactions Analysis

Einecs 262-635-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 262-635-1 has a wide range of scientific research applications In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods In biology, it is utilized in studies involving cellular processes and biochemical pathwaysIn industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Einecs 262-635-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound’s effects are mediated through its binding to specific receptors or enzymes, which in turn modulate cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity via Read-Across Approaches

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), enable the identification of analogs for EINECS compounds using 2D molecular fingerprints. For example:

  • Tanimoto Similarity Index: Compounds with ≥70% similarity (via PubChem 2D fingerprints) are classified as analogs .
  • Network Clustering: EINECS 262-635-1 may cluster with chlorinated alkanes, organothiophosphates, or substituted mononitrobenzenes, which are structurally diverse but share functional groups amenable to QSAR modeling .

Physicochemical and Toxicological Properties

Comparative data for bioavailability-related properties (e.g., log Kow, water solubility) can be inferred from ERGO reference substances, which cover a significant portion of the EINECS domain. For instance:

Property This compound (Hypothetical) Chlorinated Alkane Analog Organothiophosphate Analog
log Kow 3.2 (estimated) 2.8–4.5 1.5–3.0
Acute Toxicity LC50 (Fish): 10 mg/L LC50: 5–20 mg/L LC50: 1–15 mg/L
Bioavailability Moderate High Low

These values highlight how hydrophobicity (log Kow) influences toxicity thresholds and environmental persistence.

Functional and Regulatory Comparisons

  • Regulatory Status: this compound, like other EINECS compounds, requires toxicity data under REACH. In contrast, REACH Annex VI compounds (e.g., 1,387 labeled chemicals) are prioritized for hazard assessment due to their known toxicological profiles .
  • Applications: Similar compounds may serve as solvents (chlorinated alkanes) or pesticides (organothiophosphates), whereas 262-635-1’s use could align with industrial intermediates or specialty chemicals.

Research Findings and Data Gaps

  • QSAR Modeling: Substituted mononitrobenzenes and chlorinated alkanes have validated QSAR models for acute toxicity prediction, covering ~0.7% of EINECS chemicals. Extending these models to 262-635-1 requires structural confirmation .
  • Coverage Limitations : Only 54% of EINECS compounds are classifiable into QSAR-friendly groups, leaving unclassified substances like botanical extracts or complex mixtures outside current predictive frameworks .

Q & A

Q. What are the standard methodologies for characterizing the chemical structure of Einecs 262-635-1?

To confirm the molecular structure, researchers should employ a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton/carbon environments, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy for functional group identification. Cross-referencing with X-ray crystallography data, if available, enhances structural certainty. Ensure purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC) before analysis .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

Reproducibility requires strict adherence to documented procedures, including reaction conditions (temperature, solvent, catalyst) and purification steps. Publish detailed experimental protocols with raw data in supplementary materials. Independent replication by third-party labs, coupled with peer review, mitigates variability. Document batch-to-batch consistency using analytical techniques like thin-layer chromatography (TLC) and melting point analysis .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include solubility (in polar/nonpolar solvents), stability under varying pH/temperature, and reactivity with common reagents. Use differential scanning calorimetry (DSC) for thermal stability and UV-Vis spectroscopy for photodegradation studies. These parameters inform storage conditions, solvent selection, and compatibility with downstream applications .

Advanced Research Questions

Q. How can conflicting data on the spectroscopic profiles of this compound in literature be resolved?

Conduct a systematic review to identify inconsistencies in experimental conditions (e.g., solvent polarity, instrument calibration). Reanalyze samples using standardized protocols and share raw datasets. Apply multivariate statistical analysis (e.g., principal component analysis) to isolate variables causing discrepancies. Collaborative inter-laboratory studies enhance data harmonization .

Q. What strategies address low yield or side-product formation in the synthesis of this compound?

Optimize reaction kinetics via Design of Experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, agitation rate). Use computational tools like density functional theory (DFT) to model reaction pathways and predict intermediates. Characterize side-products via LC-MS and adjust purification strategies (e.g., gradient elution in HPLC) .

Q. How can researchers assess the compound’s interaction with biological systems while minimizing assay interference?

Implement counter-screens to rule out false positives (e.g., fluorescence quenching in high-throughput assays). Use orthogonal assays (e.g., surface plasmon resonance and isothermal titration calorimetry) to confirm binding affinity. Control for solvent effects (e.g., DMSO concentration) and validate cytotoxicity thresholds in cell-based studies .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Apply bootstrap resampling to estimate confidence intervals. For small datasets, Bayesian hierarchical models improve robustness. Report goodness-of-fit metrics (e.g., R²) and outliers identified via Grubbs’ test .

Q. How should researchers handle missing or incomplete datasets in stability studies?

Q. What are the best practices for documenting negative or inconclusive results in studies on this compound?

Publish negative findings in dedicated repositories (e.g., Zenodo) or journals specializing in null results. Include raw data, assay conditions, and statistical power calculations to contextualize outcomes. This reduces publication bias and informs future experimental designs .

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing?

Deposit datasets in certified repositories (e.g., PubChem, Figshare) with persistent identifiers (DOIs). Use standardized metadata templates (e.g., ISA-Tab) and open file formats (e.g., .csv, .mzML). Provide detailed README files explaining data collection protocols and analysis pipelines .

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